Tert-butyl 5-bromopyrimidine-2-carboxylate
Overview
Description
Tert-butyl 5-bromopyrimidine-2-carboxylate: is an organic compound with the molecular formula C9H11BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromopyrimidine-2-carboxylate typically involves the bromination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 5-bromopyrimidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 5-bromopyrimidine-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Biaryl compounds or other complex organic structures.
Scientific Research Applications
Chemistry: Tert-butyl 5-bromopyrimidine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly those targeting nucleic acid pathways. It can be a precursor to drugs that interact with DNA or RNA.
Industry: The compound finds applications in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromopyrimidine-2-carboxylate depends on its use. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparison with Similar Compounds
- Tert-butyl 5-bromo-2-pyridinecarboxylate
- Tert-butyl 5-bromopentanoate
- Tert-butyl 5-bromo-3-methoxypyridin-2-ylmethylcarbamate
Uniqueness: Tert-butyl 5-bromopyrimidine-2-carboxylate is unique due to its pyrimidine core, which imparts specific electronic properties and reactivity. Compared to similar compounds with pyridine or pentanoate cores, it offers distinct advantages in certain synthetic applications, particularly in the synthesis of nucleic acid analogs and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 5-bromopyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTPWDPFASRNBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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